5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 130087-63-7
Cat. No.: VC21280893
Molecular Formula: C9H7Cl2N3OS
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130087-63-7 |
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Molecular Formula | C9H7Cl2N3OS |
Molecular Weight | 276.14 g/mol |
IUPAC Name | 5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Standard InChI | InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16) |
Standard InChI Key | OYUKXIGPQQNPDH-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)S |
SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is essential for assessing its stability, reactivity, and potential applications. Table 1 summarizes the key physicochemical characteristics of this compound.
Table 1: Physicochemical Properties of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
The compound exhibits moderate lipophilicity as indicated by its XLogP3 value of approximately 2.98, which influences its membrane permeability and potential for absorption in biological systems. The relatively high boiling and flash points suggest good thermal stability, an important consideration for processing and formulation development .
Structural Characteristics and Chemical Reactivity
The structure of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core with several reactive functional groups that determine its chemical behavior.
Structural Features
The compound exists in a tautomeric equilibrium between thiol (3-thiol) and thione (3-thione) forms, with the following key structural components:
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A 1,2,4-triazole ring serving as the central heterocyclic scaffold
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A thiol/thione group at position 3, contributing to potential metal coordination and nucleophilic reactions
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A 2,4-dichlorophenoxy group connected via a methylene linker at position 5
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Chlorine atoms at positions 2 and 4 of the phenyl ring, affecting electronic distribution and lipophilicity
Chemical Reactivity
Based on the structural features and related triazole derivatives, 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol exhibits several characteristic reactions:
Thiol/Thione Reactivity
The compound can undergo various chemical reactions characteristic of thiols/thiones, including:
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Oxidation of the thiol group to form disulfide bonds
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Alkylation reactions at the sulfur atom to form thioethers
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Metal complexation through the sulfur atom
Triazole Ring Reactivity
The triazole ring provides sites for:
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N-alkylation and N-acylation reactions
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Formation of Mannich bases through reactions with formaldehyde and amines
Compound | Absorption Coefficient, A | % Antiradical Activity |
---|---|---|
Control | 0.4305 | – |
Ascorbic acid | 0.2959 | 31.26 |
Compound 1 | 0.1864 | 56.7 |
Compound 2 | 0.0681 | 83.86 |
Compound 3 | 0.4304 | −1.99 |
Compound 4 | 0.2572 | 39.05 |
Note: Data from DPPH free radical method study of S-derivatives (1,2,4-Triazole-3-yl)methyl) thiopyrimidines
Structure-Activity Relationships
The biological activity of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol and related compounds depends on several structural factors that influence their interaction with biological targets.
Key Structural Determinants of Activity
Based on studies of related 1,2,4-triazole derivatives, several structural features contribute to biological activity:
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The 1,2,4-triazole ring serves as a pharmacophore due to:
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The thiol/thione group at position 3 enhances activity through:
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The 2,4-dichlorophenoxy moiety influences:
Modification Effects on Activity
Studies on related compounds reveal how structural modifications affect biological activity:
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Introduction of substituents on the triazole nitrogen (position 4) can significantly alter antimicrobial and anticancer properties
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The nature of substituents on the phenyl ring influences lipophilicity and target specificity
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The presence of a methylene linker between the triazole and phenoxy group provides conformational flexibility that may affect binding to biological targets
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and analysis of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide valuable structural information:
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Characteristic signals for the methylene group connecting the triazole and phenoxy moieties
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Resonances for the aromatic protons of the dichlorophenyl group
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Signal for the thiol proton, typically appearing as a broad singlet at ~13 ppm
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic functional group vibrations:
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N-H stretching vibrations (~3300-3250 cm-1)
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S-H stretching (~2575 cm-1)
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C=N stretching (~1604 cm-1)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are useful for structural elucidation. For related compounds, characteristic fragments typically include:
Comparison with Related Compounds
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol belongs to a broader family of 1,2,4-triazole-3-thiol derivatives. Comparing its structure and properties with related compounds provides insights into structure-activity relationships and potential applications.
Structurally Related Compounds
Several compounds share structural similarities with 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol:
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5-(2,4-Dichloro-phenyl)-4H- triazole-3-thiol (CAS: 26028-68-2):
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5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 346597-21-5):
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5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 143540-96-9):
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5-((2,4-dichlorophenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 35687-30-0):
Comparative Properties and Activities
Based on studies of related compounds, several patterns emerge:
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The presence of halogen substituents on the phenyl ring generally enhances lipophilicity and antimicrobial activity
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Substitution at position 4 of the triazole ring can significantly alter biological properties
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The phenoxymethyl linker provides conformational flexibility that may influence receptor binding compared to direct attachment of phenyl groups
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